2-Chloro-1-[3-(3-fluorophenyl)-5-thiophen-3-yl-3,4-dihydropyrazol-2-yl]ethanone
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Overview
Description
2-Chloro-1-[3-(3-fluorophenyl)-5-thiophen-3-yl-3,4-dihydropyrazol-2-yl]ethanone is an organic compound that belongs to the class of pyrazoles
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-[3-(3-fluorophenyl)-5-thiophen-3-yl-3,4-dihydropyrazol-2-yl]ethanone typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyrazole Ring: The initial step involves the cyclization of appropriate hydrazine derivatives with α,β-unsaturated carbonyl compounds to form the pyrazole ring.
Introduction of the Fluorophenyl Group: This step involves the substitution reaction where a fluorophenyl group is introduced into the pyrazole ring.
Attachment of the Thiophene Ring: The thiophene ring is then attached through a coupling reaction, often using palladium-catalyzed cross-coupling methods.
Chlorination: Finally, the chloro group is introduced via chlorination reactions, typically using reagents like thionyl chloride or phosphorus pentachloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to improve yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to sulfoxide or sulfone derivatives.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The chloro group can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea under mild conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, derivatives of this compound are studied for their potential biological activities, including antimicrobial, antifungal, and anti-inflammatory properties.
Medicine
In medicinal chemistry, this compound and its derivatives are investigated for their potential as therapeutic agents. The presence of the fluorophenyl and thiophene rings suggests possible interactions with biological targets, making it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the synthesis of specialty chemicals, agrochemicals, and materials science applications due to its versatile reactivity.
Mechanism of Action
The mechanism of action of 2-Chloro-1-[3-(3-fluorophenyl)-5-thiophen-3-yl-3,4-dihydropyrazol-2-yl]ethanone involves its interaction with specific molecular targets. The fluorophenyl group can enhance binding affinity to certain enzymes or receptors, while the thiophene ring can participate in π-π stacking interactions. These interactions can modulate the activity of biological pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-1-(3-fluorophenyl)ethanone
- 2-Chloro-1-(3-chlorophenyl)ethanone
- 2-Chloro-1-(2-fluorophenyl)ethanone
Uniqueness
Compared to similar compounds, 2-Chloro-1-[3-(3-fluorophenyl)-5-thiophen-3-yl-3,4-dihydropyrazol-2-yl]ethanone is unique due to the presence of both the thiophene ring and the pyrazole ring. This dual-ring structure provides additional sites for chemical modification and potential biological activity, making it a versatile compound for various applications.
Properties
IUPAC Name |
2-chloro-1-[3-(3-fluorophenyl)-5-thiophen-3-yl-3,4-dihydropyrazol-2-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClFN2OS/c16-8-15(20)19-14(10-2-1-3-12(17)6-10)7-13(18-19)11-4-5-21-9-11/h1-6,9,14H,7-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASDIWABPFNDXQX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N(N=C1C2=CSC=C2)C(=O)CCl)C3=CC(=CC=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClFN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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